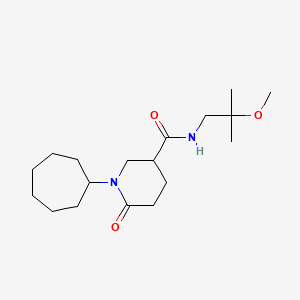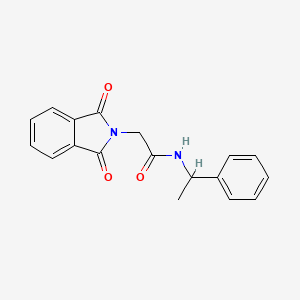![molecular formula C17H23NO3S B5992441 3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate](/img/structure/B5992441.png)
3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate is a complex organic compound with a unique structure that combines a phenyl group, a propynyl group, and a tetrahydropyridinium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyridinium intermediate, followed by the introduction of the phenyl and propynyl groups. The final step involves the sulfonation of the propanesulfonate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-2-phenyl-: This compound shares structural similarities with 3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate, particularly in the tetrahydropyridinium moiety.
1,2,3,6-Tetrahydropyridine: Another structurally related compound that can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a phenyl group, a propynyl group, and a tetrahydropyridinium moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-[1-(3-phenylprop-2-ynyl)piperidin-1-ium-1-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-22(20,21)16-8-15-18(12-5-2-6-13-18)14-7-11-17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-6,8,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFKUHBGFDJVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](CC1)(CCCS(=O)(=O)[O-])CC#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-ethylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5992360.png)
![{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5992369.png)
![2-cyclopropyl-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5992371.png)
![4-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B5992374.png)

![N-[1-(1H-imidazol-1-ylmethyl)propyl]-2,5-dimethylbenzamide trifluoroacetate](/img/structure/B5992391.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5992399.png)
![[3-(6',7'-dimethoxy-1'-methyl-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)propyl]amine dihydrochloride](/img/structure/B5992400.png)

![2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B5992409.png)

![2-Hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B5992421.png)
![N-[2-phenyl-1-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5992422.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B5992442.png)
